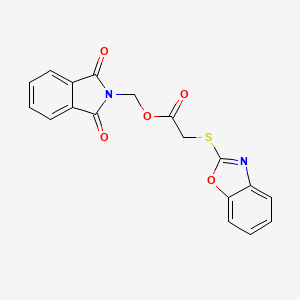
(1,3-Dioxoisoindol-2-yl)methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE is a complex organic compound that features both isoindole and benzoxazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE typically involves the reaction of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl acetate with 2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe or a ligand in studies involving enzyme interactions or receptor binding. Its structural features make it suitable for investigating biological pathways and mechanisms[3][3].
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions[3][3].
Industry
In the industrial sector, (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity[3][3].
Mecanismo De Acción
The mechanism of action of (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETALDEHYDE: This compound shares the isoindole moiety but lacks the benzoxazole group, making it less versatile in certain applications.
2-((1,3-Dioxoisoindolin-2-yl)oxy)acetic acid: Similar in structure but with different functional groups, leading to distinct reactivity and applications.
Uniqueness
The uniqueness of (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE lies in its combination of isoindole and benzoxazole moieties, providing a versatile platform for chemical modifications and diverse applications in research and industry .
Propiedades
Fórmula molecular |
C18H12N2O5S |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl)methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate |
InChI |
InChI=1S/C18H12N2O5S/c21-15(9-26-18-19-13-7-3-4-8-14(13)25-18)24-10-20-16(22)11-5-1-2-6-12(11)17(20)23/h1-8H,9-10H2 |
Clave InChI |
VTKIOHXNRQBAQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)CSC3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate](/img/structure/B10881911.png)
![2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyridin-2-yl)acetamide](/img/structure/B10881916.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B10881921.png)

methanone](/img/structure/B10881929.png)
![4-{[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10881936.png)
![(4-Benzylpiperidin-1-yl){1-[2-(trifluoromethyl)benzyl]piperidin-3-yl}methanone](/img/structure/B10881940.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B10881945.png)
![N-(4-{[4-(azepan-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10881947.png)
methanone](/img/structure/B10881961.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-phenylethylidene]amino}oxy)acetamide](/img/structure/B10881971.png)
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881985.png)
![1-(furan-2-ylmethyl)-4,5-diphenyl-2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}-1H-pyrrole-3-carbonitrile](/img/structure/B10881988.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine](/img/structure/B10881990.png)
